

5-bromo-7-azaindole spectroscopic data

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Compound of Interest

Compound Name: 6-Acetoxy-5-bromo-7-azaindole

CAS No.: 1427503-65-8

Cat. No.: B1377737

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Title: Structural Characterization and Synthetic Utility of 5-Bromo-7-azaindole: A Technical Guide

Executive Summary & Significance

5-Bromo-7-azaindole (CAS: 183208-35-7) is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for indole and purine scaffolds. Its significance lies in the C-5 bromine handle, which enables precise late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the hydrogen-bonding capabilities of the pyrrolo[2,3-b]pyridine core.

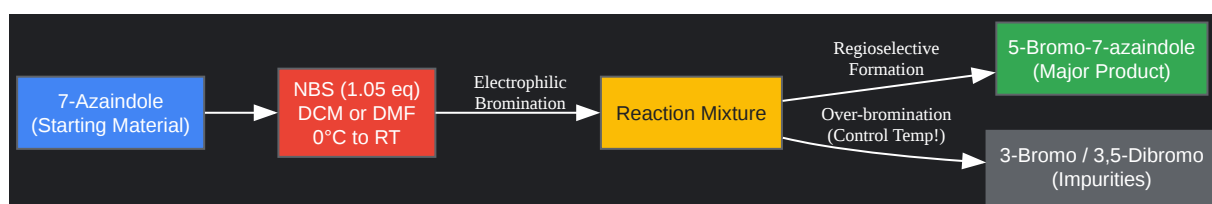
This guide provides a definitive reference for the spectroscopic identification, synthesis, and quality control of this intermediate, designed to prevent common characterization errors in kinase inhibitor development.

Synthetic Pathway & Regioselectivity

The synthesis of 5-bromo-7-azaindole relies on electrophilic aromatic substitution. A common pitfall is the formation of the C-3 regioisomer (3-bromo-7-azaindole) or the 3,5-dibromo byproduct. The protocol below prioritizes regioselectivity for the C-5 position.

Reaction Logic: The pyridine ring of 7-azaindole is electron-deficient, making it less reactive to electrophiles than the pyrrole ring. However, under controlled acidic conditions or using N-bromosuccinimide (NBS) in polar aprotic solvents, the reaction can be steered toward the 5-position via a specific mechanism involving the protonation of the pyridine nitrogen, which deactivates the ring but directs the bromine to the para position relative to the pyrrole nitrogen.

Visualization: Synthetic Workflow



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Caption: Regioselective bromination pathway using NBS. Temperature control is critical to minimize C-3 bromination.

Spectroscopic Profiling (The Core Data)

Accurate identification requires distinguishing the 5-bromo isomer from the 3-bromo isomer.

The coupling constants (

values) in the

¹H NMR are the definitive self-validating metric.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Recommended due to solubility and exchangeable protons).[1]

Nucleus	Position	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Structural Logic
H	NH (H-1)	11.90	br s	-	Exchangeable acidic proton.
H	H-6	8.49	d	2.0 - 2.2	Deshielded by adjacent N-7; meta-coupling to H-4.
H	H-4	8.32	d	2.0 - 2.2	Meta-coupling to H-6 confirms C-5 substitution.
H	H-2	7.56	d	3.5	Pyrrole ring proton; vicinal coupling to H-3.
H	H-3	6.52	d	3.5	Upfield pyrrole proton; vicinal coupling to H-2.
C	C-7a	~149.0	s	-	Bridgehead carbon (deshielded).
C	C-6	~144.5	s	-	Alpha to Nitrogen.
C	C-4	~130.2	s	-	Beta to bridgehead.

C	C-2	~128.5	s	-	Pyrrole alpha carbon.
C	C-3a	~121.0	s	-	Bridgehead carbon.
C	C-5	~111.5	s	-	Diagnostic: Upfield shift due to heavy atom effect (C-Br).
C	C-3	~100.5	s	-	Pyrrole beta carbon (electron rich).

Self-Validating Protocol:

“

CRITICAL CHECK: If you observe a coupling constant of

Hz in the aromatic region, you have failed to brominate the pyridine ring. This large coupling indicates adjacent protons (H-4/H-5 or H-5/H-6), meaning the bromine is likely on the pyrrole ring (C-3) or the reaction did not proceed. The 5-bromo isomer MUST show small meta-coupling (

Hz) for H-4 and H-6.

”

B. Mass Spectrometry (MS)

- Technique: LC-MS (ESI+)
- Molecular Formula: C

H

BrN

[2][3]

- Exact Mass: 195.96
- Observed Peaks:
 - m/z 197 (Br isotope)
 - m/z 199 (Br isotope)
- Diagnostic Pattern: A 1:1 doublet intensity ratio is mandatory. Any deviation suggests contamination with non-brominated starting material (m/z 119) or dibromo species.

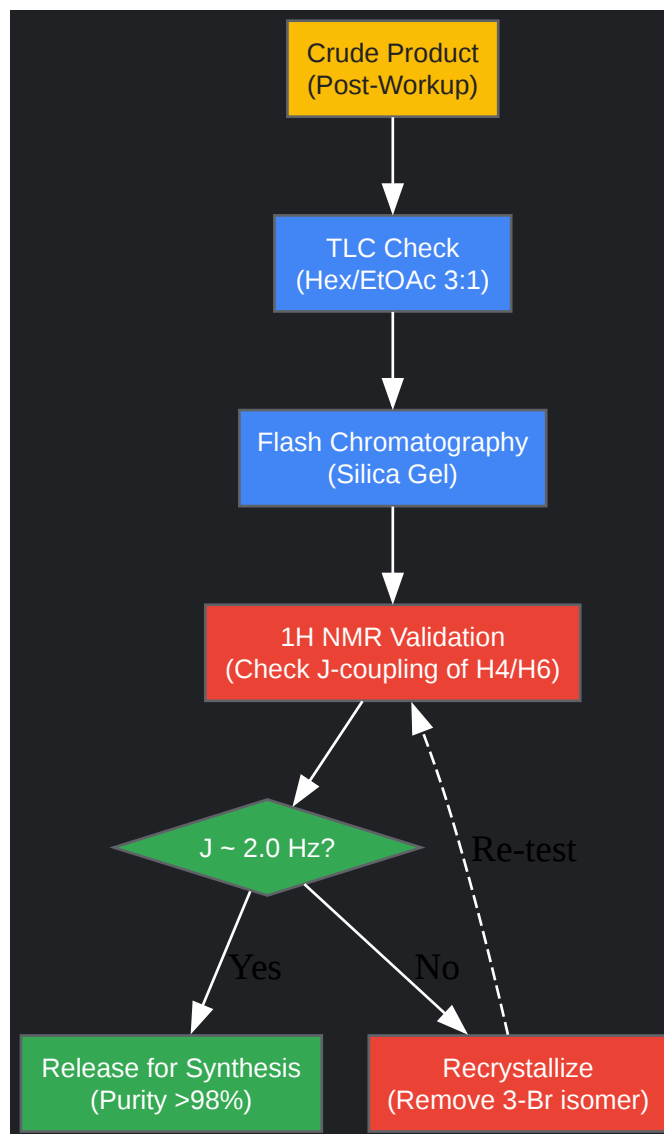
C. Infrared Spectroscopy (FT-IR)

- Medium: KBr Pellet or ATR
- (cm):
 - 3400–3100 (Broad, N-H stretch).
 - 1610, 1580 (C=C / C=N aromatic skeletal vibrations).
 - 600–500 (C-Br stretch, often weak/obscured).

Quality Control & Purification Workflow

To ensure "Trustworthiness" in downstream applications (e.g., biological assays), the following closed-loop workflow should be adopted.

Visualization: Analytical Logic Gate



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Caption: Self-validating QC loop. The NMR J-coupling check is the "Go/No-Go" decision point.

Experimental Protocol (Standardized)

Preparation of 5-Bromo-7-azaindole

- Charge: To a solution of 7-azaindole (1.0 eq) in anhydrous DMF (0.5 M concentration) at 0°C.

- Add: N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Adding NBS too fast causes exotherms that favor poly-bromination.
- Monitor: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). Starting material () should disappear; product () appears.
- Quench: Pour mixture into ice-water (10x volume). The product typically precipitates.
- Isolate: Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, and dry over NaSO.
.
- Purify: Recrystallize from toluene or perform flash column chromatography (0-30% EtOAc in Hexanes) if high purity (>99%) is required for biological testing.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 692549, 5-Bromo-7-azaindole. Retrieved from [[Link](#)]

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